

Spectroscopic Profile of 4-Methoxycinnamaldehyde: A Technical Guide

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Compound of Interest

Compound Name: *p*-METHOXYCINNAMALDEHYDE

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxycinnamaldehyde, a compound of interest in various fields including fragrance, pharmaceuticals, and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-methoxycinnamaldehyde. The data presented below includes ^1H (proton) and ^{13}C (carbon-13) NMR spectra, which reveal detailed information about the electronic environment of each nucleus.

^1H NMR Data

The ^1H NMR spectrum of trans-4-methoxycinnamaldehyde provides characteristic signals for the aldehydic, vinylic, aromatic, and methoxy protons. The large coupling constant between the vinylic protons confirms the trans configuration of the double bond.

Table 1: ^1H NMR Spectroscopic Data for trans-4-Methoxycinnamaldehyde

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.57 - 9.66	d	8.0	Aldehyde (-CHO)
7.46 - 7.52	d	16.0	Vinylic (=CH-Ar)
7.42 - 7.46	d	8.6	Aromatic (H-2, H-6)
6.89 - 6.95	d	8.6	Aromatic (H-3, H-5)
6.55 - 6.61	dd	16.0, 8.0	Vinylic (=CH-CHO)
3.86	s	-	Methoxy (-OCH ₃)

Solvent: CDCl₃,

Frequency: 400 MHz.

Data sourced from
multiple references.[\[1\]](#)

[\[2\]](#)

¹³C NMR Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Methoxycinnamaldehyde

Chemical Shift (δ) ppm	Assignment
193.00	Aldehyde (C=O)
159.41	Aromatic (C-4, C-O)
146.00	Vinylic (=CH-Ar)
132.49	Aromatic (C-2, C-6)
131.13	Aromatic (C-1)
124.74	Vinylic (=CH-CHO)
111.82	Aromatic (C-3, C-5)
55.52	Methoxy (-OCH ₃)
Solvent: D ₂ O, Frequency: 500 MHz. Data is predicted.[3]	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-methoxycinnamaldehyde shows characteristic absorption bands for the aldehyde, alkene, aromatic ring, and ether functionalities.

Table 3: IR Spectroscopic Data for 4-Methoxycinnamaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2800, ~2700	Medium	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (conjugated aldehyde)
2000 - 1667	Multiple	Benzene ring overtones
1605	Strong	C=C stretch (aromatic)
1575	Strong	C=C stretch (vinylic)
~1260	Strong	C-O-C stretch (asymmetric)
~1100	Strong	C-O-C stretch (symmetric)
975	Strong	C-H bend (trans-vinylic)
850 - 800	Strong	C-H bend (para-disubstituted benzene)

Data is a compilation from gas-phase and condensed-phase spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in 4-methoxycinnamaldehyde, involving the benzene ring, the carbon-carbon double bond, and the carbonyl group, results in strong absorption in the UV region.

Table 4: UV-Vis Spectroscopic Data for 4-Methoxycinnamaldehyde

λ_{max} (nm)	Solvent
322	Not Specified

Data sourced from a study by IIVS.org.[4]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of 4-methoxycinnamaldehyde and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
- **Transfer:** Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- **Instrumentation:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- **Instrument Setup:**
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- **Data Acquisition:**
 - ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C.
- **Data Processing:**
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase the resulting spectrum.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integrate the peaks in the ^1H spectrum and pick the peaks in both ^1H and ^{13}C spectra.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR accessory to account for atmospheric CO_2 and H_2O , as well as any intrinsic absorbance of the crystal.
- Sample Application: Place a small amount of solid 4-methoxycinnamaldehyde powder directly onto the ATR crystal.
- Pressure Application: Lower the pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal.
- Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol

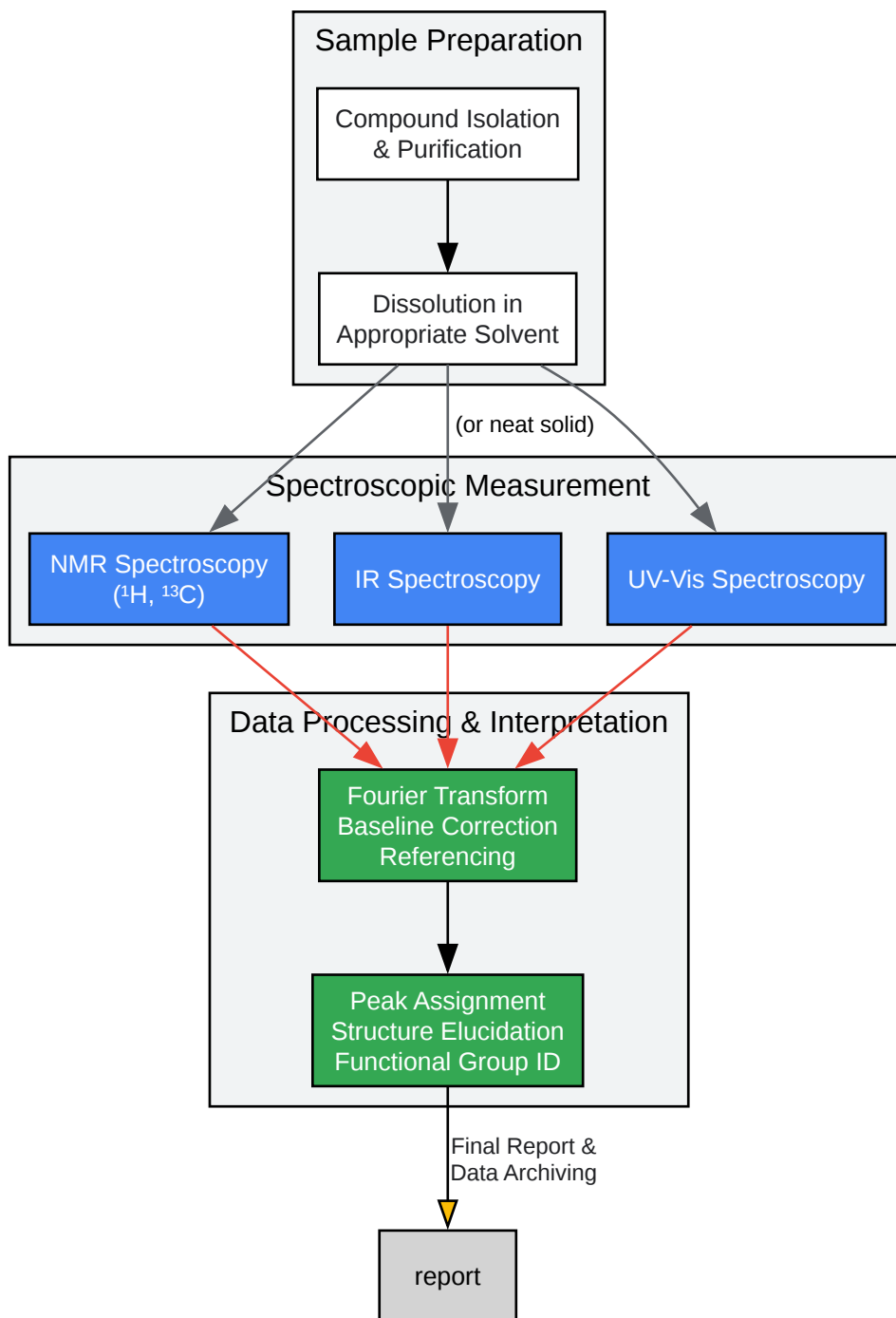
- Sample Preparation:
 - Prepare a stock solution of 4-methoxycinnamaldehyde of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol or methanol).
 - Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

- Instrumentation:
 - Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes.
- Blank Measurement:
 - Fill a quartz cuvette with the pure solvent to be used as a blank.
 - Place the cuvette in the spectrophotometer and record a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-800 nm).
- Sample Measurement:
 - Rinse the cuvette with the sample solution before filling it.
 - Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}) from the resulting spectrum.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 4-methoxycinnamaldehyde.

General Workflow for Spectroscopic Analysis



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